rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Scaffold hopping Isosteric replacement Conformational restriction

For medicinal chemistry teams seeking rigid, sp³-rich bicyclic isosteres to replace piperidine or pyrrolidine rings. This orthogonally Boc-protected diamine building block offers distinct exit vector geometry compared to 3-aza regioisomers, enabling precise SAR studies for protease inhibitors (DPP-4, complement factor D) and CNS targets. The C6 exo-amine and 2-aza nitrogen provide two independent derivatization handles with defined spatial trajectories—functionality absent in simple monoprotected piperidine blocks.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1314393-24-2
Cat. No. B2957476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
CAS1314393-24-2
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CC2N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-8(12)6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
InChIKeyKGTLITXKEBONNH-HLTSFMKQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1314393-24-2): Procurement and Differentiation Overview


rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1314393-24-2) is a racemic, Boc-protected 2-azabicyclo[3.2.0]heptane diamine building block (C₁₁H₂₀N₂O₂, MW 212.29) . It belongs to the 2-azabicyclo[n.2.0]alkane scaffold class, which has been recognized as a sp³-rich, low-molecular-weight, conformationally restricted bicyclic isostere platform for medicinal chemistry [1]. The compound is supplied as a research chemical and synthetic intermediate, not as an active pharmaceutical ingredient, and its procurement value derives from the unique combination of the nitrogen position (2-aza rather than 3-aza), the amine substitution pattern, and the orthogonal Boc protecting group strategy.

Why In-Class Substitution of CAS 1314393-24-2 Is Not Straightforward: Structural and Functional Determinants


Although the 2-azabicyclo[3.2.0]heptane scaffold class shares a common ring topology, compounds within this class are not interchangeable. The position of the ring nitrogen (2-aza vs. 3-aza or 6-aza) fundamentally alters the exit vector geometry of substituents, the amine basicity (predicted pKa ~11.62 for the parent 2-azabicyclo[3.2.0]heptane ), and the conformational preferences of the bicyclic framework [1]. Exit vector plot (EVP) analysis has been used to demonstrate that the 2-aza isomer covers distinct three-dimensional chemical space compared to isomeric scaffolds, directly affecting pharmacophore matching in structure-based design [2]. Additionally, the C6 exo-amine substitution pattern (6-amino) is geometrically and stereoelectronically distinct from endo-amine or C7-amino-substituted congeners, while the Boc group provides orthogonal amine protection that is incompatible with unprotected or salt-form alternatives such as rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride. These differences mean that substituting one 2-azabicyclo[3.2.0]heptane derivative for another can alter the geometry and properties of downstream products.

Quantitative Differentiation Evidence for rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate vs. Structural Analogs


Constitutional Isomerism: 2-Aza vs. 3-Aza Regioisomer — Nitrogen Position Dictates Scaffold Geometry

The target compound features the nitrogen atom at the 2-position of the [3.2.0] bicyclic framework, whereas the commercially available comparator tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1250884-66-2) places nitrogen at the 3-position . This constitutional isomerism results in different exit vector geometries for substituents projecting from the ring. Exit vector plot (EVP) analysis on the parent scaffolds has demonstrated that 2-azabicyclo[3.2.0]heptane and 3-azabicyclo[3.2.0]heptane occupy distinct regions of three-dimensional chemical space, with different N–C bond vector orientations relative to the ring plane, making them non-interchangeable in structure-based design [1]. The predicted pKa of the 2-aza parent scaffold (11.62 ± 0.20) also differs from that of 3-aza analogs due to the altered electronic environment of the nitrogen lone pair.

Scaffold hopping Isosteric replacement Conformational restriction Exit vector analysis

Ring-Size Expansion: 2-Azabicyclo[3.2.0]heptane vs. 2-Azabicyclo[4.2.0]octane — Conformational Profile and Physicochemical Trade-off

The target [3.2.0] scaffold contains a fused cyclobutane–pyrrolidine system, whereas the larger 2-azabicyclo[4.2.0]octane contains a cyclobutane–piperidine system . The parent 2-azabicyclo[3.2.0]heptane (MW 97.16) has a predicted pKa of 11.62 ± 0.20 , while the parent 2-azabicyclo[4.2.0]octane (MW 111.18) has an XLogP3-AA of 1.1 , indicating a difference in lipophilicity-driven properties. The [4.2.0] scaffold introduces an additional methylene unit, increasing molecular weight and conformational flexibility while altering the spatial relationship between the ring nitrogen and the cyclobutane ring. The conformational restriction in the [3.2.0] scaffold makes it a more rigid scaffold for probing constrained pharmacophores [1].

Conformational analysis Ring-size SAR Physicochemical properties logP comparison

Racemic vs. Single Enantiomer: The 'rel-' / 'rac-' Descriptor and Its Consequences for Chiral Purity in Downstream Synthesis

The target compound is explicitly designated as 'rac-' or 'rel-', indicating a racemic mixture of (1R,5S,6S) and (1S,5R,6R) enantiomers . The single enantiomer tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS also listed as 1314393-24-2 but annotated with opposite stereochemistry) represents a distinct procurement entity . The racemic mixture and single enantiomer are not analytically equivalent: the racemate contains exactly 50:50 enantiomeric ratio, while the single enantiomer requires specification of enantiomeric excess (ee) as a quality attribute. The key differentiation for procurement is that the racemate is suitable for achiral or racemic synthesis pathways, whereas the single enantiomer is required for enantioselective synthesis where chiral purity is critical .

Chiral purity Racemic mixture Enantiomeric excess Diastereomeric ratio

C6 exo-Amine vs. C7 endo-Amine Substitution: Stereochemical Differentiation Within the 2-Azabicyclo[3.2.0]heptane Scaffold

The target compound bears the primary amine at the C6 position with (1R,5S,6S)-relative configuration, placing the amine in an exo orientation relative to the bicyclic framework. In contrast, the commercially available rel-(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane (CAS 2305079-42-7) features the amine at C7 with (1S,5S,7R) configuration [1]. The C6-exo amine and C7-endo amine project the amino functionality in fundamentally different spatial vectors from the bicyclic core, which has been systematically analyzed in the context of EVP analysis for the 2-azabicyclo[3.2.0]heptane scaffold [2]. This diastereomeric difference means the two compounds cannot be substituted without altering the three-dimensional presentation of the primary amine handle for subsequent functionalization.

Diastereomer comparison Amine configuration endo/exo isomerism Stereochemical SAR

Predicted pKa of 2-Azabicyclo[3.2.0]heptane vs. Piperidine: Basicity Differences with Implications for Salt Formation and Bioavailability

The parent 2-azabicyclo[3.2.0]heptane scaffold has a predicted pKa of 11.62 ± 0.20 , which is lower than that of piperidine (pKa ~11.2 for the conjugate acid, experimentally measured [1]; though some predicted values place piperidine closer to 10.1–10.8). The presence of the Boc electron-withdrawing group in the target compound further reduces the basicity of the ring nitrogen (carbamate nitrogen is non-basic under physiological conditions), while the exocyclic primary amine at C6 retains its own basicity (predicted pKa of an aliphatic primary amine ~10–11, but modulated by the bicyclic environment). By comparison, the 3-azabicyclo[3.2.0]heptane scaffold has a slightly different predicted pKa due to altered electronic environment . These basicity differences affect the protonation state at physiological pH, solubility in aqueous vs. organic media, and the ability to form crystalline salts.

Basicity comparison pKa prediction Salt formation Bioavailability optimization

Vendor-Supplied Purity Benchmarking: rac-C6-exo-amine-Boc vs. Closest Commercial Analogs

As a synthetic intermediate, the chemical purity specification is a critical procurement parameter. The target compound is available at 98% purity (Leyan, Product No. 2295848) . The closest regioisomeric comparator, tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1250884-66-2), is available at 97% purity from multiple vendors (Achemblock, Beyotime) [1]. This 1% purity differential, while modest, may be relevant for applications requiring high-purity building blocks for library synthesis or when the cost of downstream purification of diastereomeric/byproduct mixtures must be minimized.

Chemical purity Procurement specification Vendor comparison Quality control

High-Impact Application Scenarios for rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1314393-24-2)


Scaffold-Hopping in Lead Optimization: Replacing Piperidine with a Conformationally Restricted 2-Azabicyclo[3.2.0]heptane Core

Medicinal chemistry teams seeking to replace a piperidine or pyrrolidine ring with a more rigid, sp³-rich bicyclic isostere can use the target compound as a scaffold-hopping building block. The 2-azabicyclo[3.2.0]heptane scaffold has been explicitly characterized as a bicyclic isostere for drug discovery, with systematic EVP analysis demonstrating distinct spatial coverage compared to monocyclic amines [1]. The Boc-protected amine at the 2-position enables orthogonal deprotection and subsequent functionalization, while the C6 exo-primary amine provides a second derivatization handle with a defined spatial trajectory distinct from the ring nitrogen . This 'dual-vector' functionality is not available in simple monoprotected piperidine building blocks.

Synthesis of Conformationally Restricted Diamines for BACE-1 and DPP-4 Inhibitor Programs

The 2-azabicyclo[3.2.0]heptane scaffold has precedent in protease inhibitor programs, with derivatives evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4) and complement factor D [1]. Scaffold-derived amines have also been explored in the context of BACE-1 inhibition, with reported IC₅₀ values in the nanomolar range for related bicyclic amine-containing compounds (e.g., IC₅₀ = 22 nM in BACE-1 cellular assay for a related scaffold derivative) . The target compound, as an orthogonally protected diamine building block, provides a direct entry point for constructing novel BACE-1 or DPP-4 inhibitor candidates where the spatial relationship between two basic amine moieties is a critical pharmacophoric element.

Developing Novel Chemotypes Where 2-Aza vs. 3-Aza Regiochemistry Defines Target Engagement

For biological targets where the spatial presentation of a basic nitrogen is a critical recognition element, the choice between 2-aza and 3-aza regioisomers can determine target engagement [1]. The 2-aza isomer places the ring nitrogen in a different geometric relationship to the cyclobutane ring and the C6 amine substituent compared to the 3-aza isomer (CAS 1250884-66-2) . Investigators probing SAR where both the ring nitrogen position and the exocyclic amine vector matter should procure and test both regioisomers in parallel, using the target compound as the 2-aza entry and the 3-aza comparator as the regioisomeric control.

Constrained Biogenic Amine Mimetics for CNS-Targeted Library Synthesis

N-substituted 3-azabicyclo[3.2.0]heptane derivatives have been patented as neuroleptics, antidepressants, and CNS protective agents with high affinity for dopamine and serotonin receptor subtypes [1]. The target 2-aza variant provides a complementary scaffold for CNS-targeted library synthesis where altered nitrogen positioning modulates receptor subtype selectivity. The racemic nature of the compound is well-suited for initial library synthesis and screening, with the option to switch to a single enantiomer for hit follow-up if chiral preference is observed. The Boc group enables standard solid-phase or solution-phase library protocols, and the C6 amine serves as a diversification point for amide, sulfonamide, or urea library construction .

Quote Request

Request a Quote for rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.